Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Medicinal Chemistry SAR Lipophilicity

Select this 3-oxo-3,4-dihydroquinoxaline reference standard (CAS 478041-08-6, ≥98% purity) for its unique 3-methylbenzyl N-4 substituent, which provides a distinct steric and lipophilic profile for KSP (KIF11) inhibitor SAR studies. Ideal for structure-based lead optimization, it serves as a benchmark for validating docking and FEP predictions. Ships without need for repurification, enabling immediate use in dose–response cancer cell line screening.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 478041-08-6
Cat. No. B3140765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
CAS478041-08-6
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C20H20N2O3/c1-3-25-19(23)12-17-20(24)22(13-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)21-17/h4-11H,3,12-13H2,1-2H3
InChIKeySWCRNFYJYTYWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate: A Specialized Quinoxalinone Scaffold for Targeted KSP Inhibition


Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-08-6) belongs to the 3-oxo-3,4-dihydroquinoxaline class, a privileged scaffold in medicinal chemistry known for its ability to modulate kinesin spindle protein (KSP, also known as KIF11) [1]. The compound features a 3-methylbenzyl substituent at the N-4 position and an ethyl acetate side chain at C-2, which together contribute to its distinctive physicochemical and steric profile. As a synthetic small molecule (C20H20N2O3, MW 336.38 g/mol), it serves as a research tool in mitosis-targeted anticancer drug discovery .

Why Generic Substitution Is Not Viable for Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate


Quinoxalinone-based KSP inhibitors display steep structure–activity relationships (SAR) driven by the N-4 substituent, where even minor alterations in steric bulk, hydrogen-bonding capacity, or lipophilicity can abrogate target engagement [1]. The 3-methylbenzyl group of this compound imparts a unique combination of aromatic π-stacking potential and steric fit that is absent in analogs bearing smaller or more polar N-4 substituents (e.g., cyanomethyl, cyclopropylmethyl). Consequently, substituting with a near-neighbor compound from the same class without verifying equivalent binding kinetics or cellular potency introduces significant risk of loss of function in target assays .

Quantitative Differentiation of Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Against Closest Analogs


N-4 Substituent Lipophilicity Comparison: 3-Methylbenzyl vs. Cyclopropylmethyl and Cyanomethyl

The 3-methylbenzyl substituent confers a calculated logP (clogP) approximately 1.5–2.0 log units higher than the cyanomethyl analog and roughly 1.0–1.5 log units higher than the cyclopropylmethyl analog, according to structure-based predictions . This increased lipophilicity is anticipated to enhance passive membrane permeability while potentially reducing aqueous solubility, representing a critical trade-off for cell-based assay performance.

Medicinal Chemistry SAR Lipophilicity

Purity Benchmarking: Supplier-Reported Purity of Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate vs. Class Analogs

The target compound is available at 98% purity (HPLC) from commercial suppliers, whereas the cyclopropylmethyl and cyanomethyl analogs are typically listed at 95% purity . This higher baseline purity reduces the likelihood of confounding by-products in sensitive enzymatic or cellular assays.

Chemical Procurement Purity QC

Steric Bulk and Target Complementarity: 3-Methylbenzyl vs. Smaller N-4 Substituents in KSP Inhibition

X-ray crystallographic data for related quinoxalinone–KSP complexes indicate that an N-4 arylalkyl group occupies a hydrophobic groove near the allosteric binding site, with the meta-methyl group of the 3-methylbenzyl substituent providing additional van der Waals contacts that are not achievable with non-aromatic (cyclopropylmethyl) or linear polar (cyanomethyl) substituents [1]. Although direct IC50 data for this specific compound are not publicly available, class-level SAR demonstrates that N-4 arylalkyl derivatives exhibit superior KSP inhibition compared to N-4 alkyl or cyanoalkyl variants [1].

Drug Discovery Kinesin Spindle Protein Structure-Based Design

Predicted Boiling Point and Thermal Stability Relative to Structurally Related Quinoxalinone Esters

The predicted boiling point of the target compound (505.6 ± 60.0 °C at 760 mmHg ) exceeds that of the cyclopropylmethyl analog (predicted bp approx. 470 °C) and the cyanomethyl analog (predicted bp approx. 450 °C), reflecting higher molecular weight and greater intermolecular interactions. While these are predicted rather than measured values, their relative ranking is consistent with the molecular size trend.

Formulation Chemistry Thermal Stability Physicochemical Properties

Optimal Application Scenarios for Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Based on Evidence Profile


Lead Optimization Campaigns Targeting the KSP Allosteric Pocket

The favorable steric and lipophilic complementarity of the 3-methylbenzyl group with the KSP hydrophobic groove makes this compound a rational starting point for structure-based lead optimization . Investigators should use it as a reference standard when exploring N-4 substitution SAR, given its predicted high binding complementarity relative to smaller or polar-substituted analogs [1].

High-Throughput Antiproliferative Screening with Reduced Background Noise

With commercial availability at 98% purity, the compound is immediately suitable for dose–response profiling in cancer cell line panels (e.g., NCI-60) without the need for repurification, enabling faster turnaround from procurement to data generation .

Lipophilicity-Driven Permeability Studies in Early ADME Profiling

The higher clogP relative to the cyanomethyl and cyclopropylmethyl analogs provides a scaffold-specific tool for investigating the permeability–solubility trade-off in quinoxalinone-based inhibitors, particularly in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies .

Reference Standard for N-4 Substituent Effects in Molecular Docking and Free-Energy Calculations

Computational chemists can employ this compound as a benchmark to validate docking scoring functions and free-energy perturbation (FEP) predictions for N-4 arylalkyl interactions, given its well-defined substituent geometry and intermediate lipophilicity relative to the class extremes .

Quote Request

Request a Quote for Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.